

"oleyl alcohol safety data sheet analysis"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Oleyl Alcohol*

Cat. No.: *B041930*

[Get Quote](#)

An In-Depth Technical Guide to the Safety Data Sheet Analysis of **Oleyl Alcohol** for Research and Pharmaceutical Applications

Executive Summary

Oleyl alcohol (CAS No. 143-28-2) is an unsaturated fatty alcohol integral to numerous pharmaceutical and research applications, valued for its properties as an emollient, emulsifier, and penetration enhancer.^{[1][2]} While generally regarded as having low systemic toxicity, a thorough analysis of its Safety Data Sheet (SDS) reveals specific hazards that necessitate rigorous safety protocols.^{[3][4]} This guide provides an in-depth analysis of the hazards associated with **oleyl alcohol**, offering a framework for its safe handling, storage, and disposal in a professional laboratory setting. It synthesizes data from multiple SDSs and scientific sources to explain the causality behind safety recommendations, empowering researchers and drug development professionals to implement self-validating safety systems. Key areas of focus include managing its skin and eye irritation potential, understanding its ecotoxicity, and implementing appropriate emergency procedures.

Physicochemical Identity and Applications in Drug Development

Oleyl alcohol, chemically known as (Z)-9-Octadecen-1-ol, is a long-chain fatty alcohol with the molecular formula C₁₈H₃₆O.^{[2][5]} Its unsaturated nature, conferred by a cis-double bond, results in a kinked structure that keeps it in a liquid state at room temperature and contributes to its unique properties.^[6] This structure is fundamental to its role in pharmaceutical formulations.

In drug development, **oleyl alcohol** is primarily utilized in topical and transdermal delivery systems.^[3] Its lipophilic character allows it to disrupt and fluidize the lipid bilayer of the stratum corneum, enhancing the percutaneous absorption of both water-soluble and oil-soluble active pharmaceutical ingredients (APIs).^{[1][6]} It serves as a solubilizer, wetting agent, and thickener in creams, lotions, and ointments.^[1]

Property	Value	Source
CAS Number	143-28-2	[7] [8]
Molecular Formula	C ₁₈ H ₃₆ O	[5] [7]
Molecular Weight	268.48 g/mol	[7]
Appearance	Colorless to pale yellow oily liquid	[4] [9]
Melting Point	0 - 6 °C	[9]
Boiling Point	~207 °C @ 13-17 hPa	[5]
Flash Point	~170 - 180 °C	[7] [10]
Density	~0.849 g/cm ³ @ 20 °C	[7] [11]
Water Solubility	Immiscible / Practically Insoluble	[4] [7] [9]
Solubility	Soluble in alcohol and ether	[9] [12]

Hazard Identification and GHS Classification Analysis

A critical analysis of various supplier SDSs reveals a notable inconsistency in the GHS classification of **oleyl alcohol**. Some suppliers classify it as a hazardous substance, while others do not.^{[7][8][9]} This discrepancy underscores the importance of a conservative approach, treating the substance based on its potential hazards. For laboratory professionals, it is wisest to adhere to the more stringent classification.

The primary hazards identified are skin and eye irritation.^{[7][9][12]}

Hazard Class	GHS Classification	Signal Word	Hazard Statement	Commonly Cited by
Skin Corrosion/Irritation	Category 2	Warning	H315: Causes skin irritation	Thermo Fisher Scientific, Flinn Scientific[7][9]
Serious Eye Damage/Irritation	Category 2B	Warning	H320: Causes eye irritation	Chemstock, ChemicalBook[13][14]
Aquatic Hazard (Acute)	Category 1	Warning	H400: Very toxic to aquatic life	Santa Cruz Biotechnology[12]
Aquatic Hazard (Chronic)	Category 1	Warning	H410: Very toxic to aquatic life with long lasting effects	Santa Cruz Biotechnology[12]

Causality: As a fatty alcohol, **oleyl alcohol** can interact with and disrupt the lipid components of the skin and eyes. This defatting action can lead to irritation, redness, and discomfort upon prolonged or repeated contact.[12] The inconsistency in classification may arise from the varying purity of the commercial product or the specific criteria used by the classifying body.[15]

Toxicological Profile: A Mechanistic View

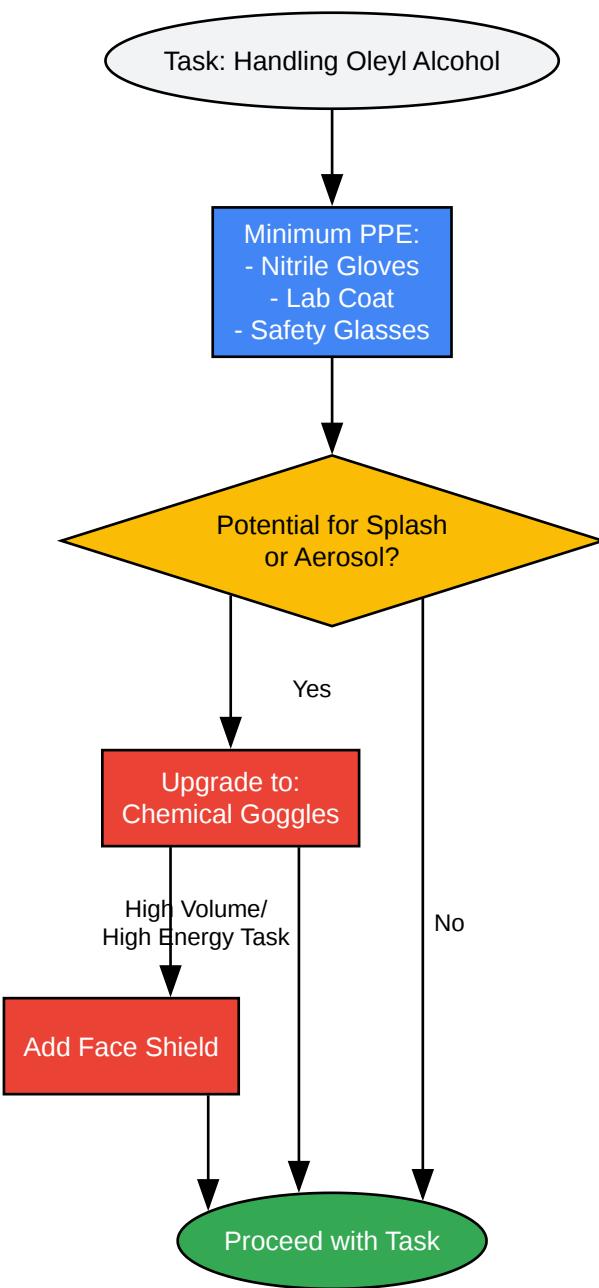
Oleyl alcohol is generally considered to have low acute systemic toxicity.[3][4] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetic products, noting its metabolism is well-described and it is not suspected of significant carcinogenic or reproductive effects.[15][16] However, local effects at the site of contact are the primary concern in a laboratory setting.

Exposure Route	Species	Value	Effect	Source
Dermal	Rabbit	LD50: > 8,000 mg/kg	Low acute toxicity	[11]
Oral	Rat	No deaths at doses up to 10 g/kg	Very low acute toxicity	[3]
Skin Contact	Rabbit	Not specified	Mild skin irritation	[14]
Eye Contact	Rabbit	Not specified	Minimal to no eye irritation	[14][15]

Routes of Exposure and Health Effects:

- Skin Contact: The most common route of occupational exposure. Causes skin irritation (H315).[7][9] Prolonged contact may lead to redness, swelling, and dermatitis.[12] This is directly related to its function as a penetration enhancer; it disrupts the skin's natural barrier. [1][6]
- Eye Contact: Can cause eye irritation (H320).[13][14] Direct contact with the liquid or its aerosols should be avoided.
- Ingestion: Accidental ingestion may be harmful, with overexposure potentially causing gastrointestinal effects and central nervous system depression, characteristic of higher aliphatic alcohols.[12][13]
- Inhalation: Not considered a primary route of exposure due to its low vapor pressure.[7] However, inhalation of mists or aerosols should be avoided.[5]

Exposure Control and Personal Protective Equipment (PPE)


A robust safety protocol relies on the hierarchy of controls. Given that **oleyl alcohol** is a necessary component in many formulations (eliminating or substituting is not always feasible), the focus shifts to engineering controls and PPE.

Engineering Controls:

- Handle in a well-ventilated area.[11]
- Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE): The selection of PPE is critical for preventing skin and eye contact.

- Eye/Face Protection: Use safety glasses with side-shields or chemical goggles that conform to NIOSH (US) or EN 166 (EU) standards.[5][7]
- Skin Protection:
 - Gloves: Handle with chemical-resistant gloves (e.g., PVC, nitrile rubber).[12] Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid contaminating bare hands.[5]
 - Lab Coat/Clothing: Wear a lab coat. For tasks with a higher risk of splashing, impervious clothing may be necessary.[5]
- Respiratory Protection: Not typically required under normal handling conditions with adequate ventilation.[8] If aerosols are generated, a NIOSH-approved respirator may be necessary.

[Click to download full resolution via product page](#)

Figure 1: PPE Selection Workflow for **Oleyl Alcohol**.

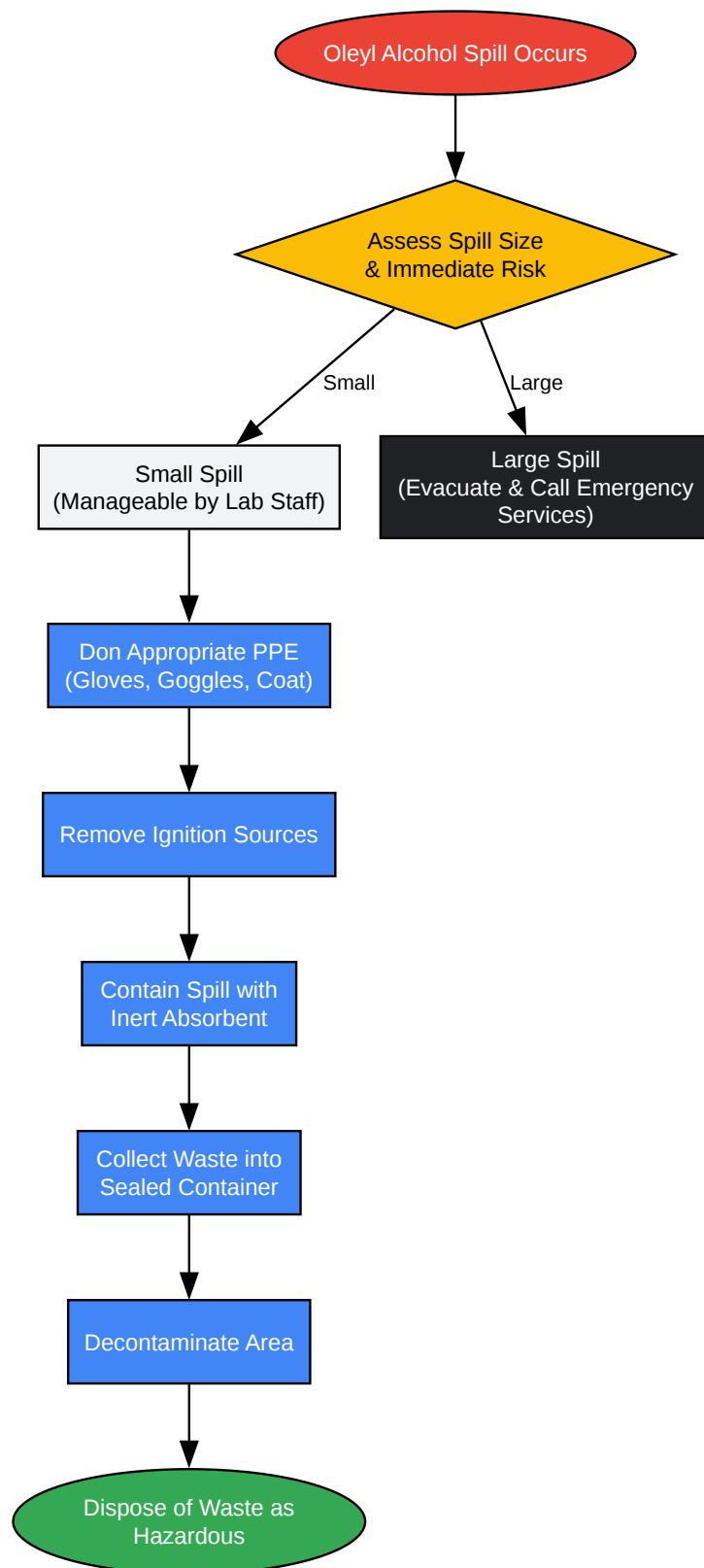
Emergency Procedures: First Aid, Fire, and Spills

First Aid Measures:

- After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][7]

- After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[7][9]
- After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician if you feel unwell.[5][9]
- After Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[5]

Fire-Fighting Measures: **Oleyl alcohol** is a combustible liquid with a high flash point, meaning it must be heated before it can be ignited.[9][12]


Parameter	Value	Significance
Flash Point	~170 - 180 °C	Ignition requires a pre-heating source.[7][10]
Autoignition Temp.	~272 - 333 °C	Spontaneous ignition temperature is high.[11][12]
Suitable Extinguishing Media	Carbon dioxide (CO ₂), dry chemical powder, alcohol-resistant foam.[5][7][17]	Water may be ineffective as oleyl alcohol is immiscible and will float.[9]
Hazardous Combustion Products	Carbon monoxide (CO), Carbon dioxide (CO ₂), acrid smoke.[7][12][18]	Firefighters must wear self-contained breathing apparatus (SCBA).[5][7]

Accidental Release Measures: The primary concerns with a spill are slip hazards and environmental contamination.[12]

Spill Response Protocol:

- Eliminate Ignition Sources: Remove all heat, sparks, and flames from the immediate area. [11][17]
- Ventilate: Ensure adequate ventilation.
- Containment: Prevent the spill from entering drains or surface waters.[5] Contain the spill with inert absorbent material like sand, earth, or vermiculite.[9][12]

- Cleanup: Soak up the material with the absorbent. Use non-sparking tools to collect the material and place it into a suitable, sealed, and labeled container for disposal.[11]
- Decontaminate: Clean the affected area thoroughly.

[Click to download full resolution via product page](#)

Figure 2: Spill Response Protocol for **Oleyl Alcohol**.

Handling, Storage, and Stability

- Handling: Avoid all personal contact, including inhalation of mists and aerosols.[12] Wash hands and any exposed skin thoroughly after handling.[7]
- Storage: Store in a cool, dry, and well-ventilated place.[5] Keep containers tightly closed to prevent degradation. Some suppliers recommend freezer storage to maintain quality.[7][9]
- Stability: The material is stable under normal conditions.[7] However, it can undergo oxidative decomposition when heated, especially as a thin film, which can produce volatile emissions and gel-like solids.[19]
- Incompatibilities: Avoid strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents, as these can cause vigorous reactions.[9][12]

Ecological and Disposal Considerations

Ecotoxicity: **Oleyl alcohol** is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[7][9][12] This is a critical consideration for disposal. Its low water solubility means it will persist on the surface, potentially harming aquatic life.[7]

Disposal:

- Do not flush into surface water or sanitary sewer systems.[7]
- Waste must be disposed of as hazardous waste.[12]
- Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5][7]

Conclusion

The safe use of **oleyl alcohol** in research and pharmaceutical development hinges on a comprehensive understanding of its Safety Data Sheet. While it possesses low systemic toxicity, its potential as a skin and eye irritant, coupled with its significant aquatic toxicity, demands respect. By implementing the hierarchy of controls, utilizing appropriate PPE, understanding emergency procedures, and adhering to strict disposal guidelines, professionals

can mitigate risks effectively. The discrepancies observed across various supplier SDSs highlight the need for a cautious and informed approach, ensuring that laboratory practices are built upon a foundation of validated safety protocols.

References

- Thermo Fisher Scientific. (2025, December 24).
- Flinn Scientific.
- Sigma-Aldrich. (2024, September 7).
- ECHEMI.
- CDH Fine Chemical.
- Cayman Chemical Co. (2025, December 5).
- CD Formul
- U.S. Food and Drug Administration (FDA). (2025, February 13). **oleyl alcohol** - Inventory of Food Contact Substances Listed in 21 CFR.
- Santa Cruz Biotechnology.
- Cosmetics Info. **Oleyl Alcohol**.
- R. E. Kafizas, et al. (2017, July 12). Oxidative decomposition of thin films of oleyl and stearyl alcohols on steel surface.
- ChemicalBook. (2025, May 3).
- Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. **Oleyl Alcohol**.
- Chemstock.
- BASF.
- Sigma-Aldrich. **Oleyl alcohol** analytical standard 143-28-2.
- Ataman Kimya.
- ChemicalBook.
- PubChem. **Oleyl Alcohol** | C18H36O | CID 5284499.
- ChemicalBook. (2025, December 17). **Oleyl alcohol** Chemical Properties, Uses, Production.
- M. G. Vrhovnik, et al. (2023). Time-Dependent Differences in the Effects of Oleic Acid and **Oleyl Alcohol** on the Human Skin Barrier. PMC - NIH.
- Cosmetic Ingredient Review. Final Report on the Safety Assessment of Stearyl Alcohol, **Oleyl Alcohol**, and Octyl Dodecanol.
- EWG Skin Deep®.
- Wikipedia. **Oleyl alcohol**.
- ResearchGate. Extinguishing performance of alcohol-resistant firefighting foams on polar flammable liquid fires.
- U.S. Fire Administration. Preventing and Controlling Ethanol Fires.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Oleyl Alcohol — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 2. Oleyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Oleyl Alcohol - CD Formulation [formulationbio.com]
- 4. Oleyl alcohol | 143-28-2 [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymchem.com [cdn.caymchem.com]
- 9. Oleyl Alcohol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. Oleyl alcohol - Safety Data Sheet [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. chemstock.ae [chemstock.ae]
- 14. chemicalbook.com [chemicalbook.com]
- 15. cir-safety.org [cir-safety.org]
- 16. cosmeticsinfo.org [cosmeticsinfo.org]
- 17. canr.msu.edu [canr.msu.edu]
- 18. Oleyl Alcohol | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["oleyl alcohol safety data sheet analysis"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041930#oleyl-alcohol-safety-data-sheet-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com